Methyl 2-phenoxybenzoate

Übersicht

Beschreibung

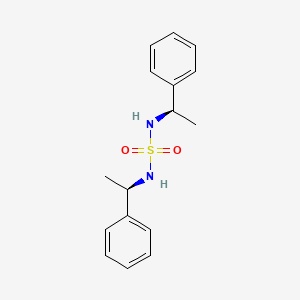

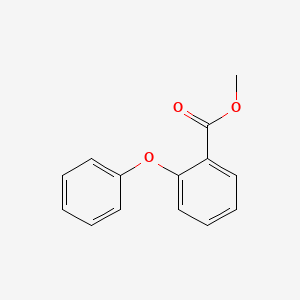

Methyl 2-phenoxybenzoate, also known as 2-Phenoxybenzoic acid methyl ester, is a chemical compound with the molecular formula C14H12O3 . It has a molecular weight of 228.25 . It is typically in liquid form .

Synthesis Analysis

Methyl 2-phenoxybenzoate can be synthesized through various methods. One method involves the use of methanol in diethyl ether and toluene at 20°C for 0.5 hours under an inert atmosphere . Another method involves the use of ethanol and ammonia in water at 20°C for 16 hours under an inert atmosphere .

Molecular Structure Analysis

The molecular structure of Methyl 2-phenoxybenzoate is represented by the formula C14H12O3 . The InChI Key for this compound is PUGYLBSXMKBSRP-UHFFFAOYSA-N .

Chemical Reactions Analysis

Methyl 2-phenoxybenzoate can undergo various chemical reactions. For instance, it can react with ethanol and ammonia in water at 20°C for 16 hours under an inert atmosphere . It can also react with hydrogen chloride and sulfuric acid under reflux conditions .

Physical And Chemical Properties Analysis

Methyl 2-phenoxybenzoate is a liquid at room temperature . It has a molecular weight of 228.25 . .

Wissenschaftliche Forschungsanwendungen

Action on Nervous Conduction

Methyl hydroxybenzoate, closely related to Methyl 2-phenoxybenzoate, has been studied for its effects on nervous conduction. Research indicates its use in preserving creams, emulsions, lotions, and ophthalmic solutions, and its impact on the spinal roots of the cat and vagus and sympathetic nerves (Nathan & Sears, 1961).

Environmental Analysis

A study developed a sensitive method using high-performance liquid chromatography-tandem mass spectrometry to measure concentrations of various parabens, including methyl paraben (a derivative of Methyl 2-phenoxybenzoate), in human milk. This method is crucial for assessing human exposure to these compounds (Ye et al., 2008).

Antimicrobial Activity

The antimicrobial activity of phenolic compounds, including methyl, propyl, and heptyl esters of p-hydroxybenzoic acid (related to Methyl 2-phenoxybenzoate), has been recognized for their effectiveness against bacteria, fungi, and viruses. Their mode of action, while not fully understood, is a significant area of research (Davidson & Brandén, 1981).

Photostabilization Properties

Research on methyl salicylate and related compounds, including Methyl 2-phenoxybenzoate, explores their roles as generators and quenchers of singlet molecular oxygen, which is critical in understanding the photostabilization properties of these compounds (Soltermann et al., 1995).

Biotransformation Studies

A Pseudomonas strain capable of metabolizing phenoxybenzoates, including Methyl 2-phenoxybenzoate, has been identified. This study provides valuable insights into the microbial breakdown of such compounds and their environmental implications (Topp & Akhtar, 1991).

Pharmacological Activity

Methyl 4-hydroxybenzoate, similar to Methyl 2-phenoxybenzoate, has been examined for its antimicrobial properties and as a food preservative. Studies have focused on its structure, interactions, and the molecular basis for its pharmaceutical activity (Sharfalddin et al., 2020).

Chemical Synthesis

The synthesis of derivatives of Methyl 2-phenoxybenzoate has been a topic of interest, providing valuable informationon the chemical properties and potential applications of these compounds in various fields (Popov, Korchagina, & Kamaletdinova, 2011).

Environmental Fate and Behavior

Studies on parabens, including those structurally related to Methyl 2-phenoxybenzoate, have focused on their occurrence, fate, and behavior in aquatic environments. Despite treatments eliminating them from wastewater, they are ubiquitous in surface water and sediments due to continuous introduction into the environment (Haman et al., 2015).

Green Chemistry Applications

Research into the extraction of phenolic acids from aqueous environments using bio-based solvents has implications for the recovery and utilization of compounds like Methyl 2-phenoxybenzoate in pharmaceutical and fine chemical applications, adhering to the principles of Green Chemistry (Cañadas et al., 2021).

Microbial Degradation

Investigations into the microbial degradation of phenoxybenzoates, including Methyl 2-phenoxybenzoate, provide insights into the mineralization processes and the roles of specific bacterial strains in the environmental breakdown of these compounds (Topp & Akhtar, 1990).

Ecotoxicology

Studies on the developmental toxicity of methyl paraben, a derivative of Methyl 2-phenoxybenzoate, in zebrafish, offer insights into the potential environmental and health impacts of these compounds (Dambal et al., 2017).

Kinetic Studies

Kinetic studies of the degradation of esters related to Methyl 2-phenoxybenzoate provide valuable information on their stability and potential transformations under various conditions, which is crucial for their application as preservatives (Sunderland & Watts, 1984).

Safety And Hazards

Methyl 2-phenoxybenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . The compound has been assigned the signal word “Warning” and the hazard statements H302-H315-H319-H335 .

Relevant Papers

There are several peer-reviewed papers and technical documents related to Methyl 2-phenoxybenzoate available at Sigma-Aldrich . One such paper discusses the synthesis and pharmacological activity of 3-Phenoxybenzoic Acid .

Eigenschaften

IUPAC Name |

methyl 2-phenoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-14(15)12-9-5-6-10-13(12)17-11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGYLBSXMKBSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345859 | |

| Record name | Methyl 2-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-phenoxybenzoate | |

CAS RN |

21905-56-6 | |

| Record name | Methyl 2-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.